Cerium;iron

Magnetic materials Laves phases Rare-earth intermetallics

Cerium;iron (CAS 12050-49-6) refers to a family of binary intermetallic compounds within the Ce-Fe system, most prominently the C15 cubic Laves phase CeFe₂ and the rhombohedral Ce₂Fe₁₇ phase. These compounds are characterized by strong Ce 4f–Fe 3d electronic hybridization, which governs their magnetic ground states and functional properties.

Molecular Formula CeFe7
Molecular Weight 531.03 g/mol
CAS No. 12050-49-6
Cat. No. B15488352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium;iron
CAS12050-49-6
Molecular FormulaCeFe7
Molecular Weight531.03 g/mol
Structural Identifiers
SMILES[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Ce]
InChIInChI=1S/Ce.7Fe
InChIKeyPVZDXAVYBDJKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium Iron (CAS 12050-49-6): Magnetic & Catalytic Specifications for Scientific Procurement


Cerium;iron (CAS 12050-49-6) refers to a family of binary intermetallic compounds within the Ce-Fe system, most prominently the C15 cubic Laves phase CeFe₂ and the rhombohedral Ce₂Fe₁₇ phase [1]. These compounds are characterized by strong Ce 4f–Fe 3d electronic hybridization, which governs their magnetic ground states and functional properties [2]. The Ce-Fe phase diagram has been critically evaluated and thermodynamically optimized across the full compositional range, establishing the stability domains of CeFe₂ (ferromagnetic below ~230 K) and Ce₂Fe₁₇ (antiferromagnetic with Néel temperature ~208 K) [3].

Why Generic Substitution of Cerium Iron Fails: Magnetic and Structural Differentiation


Interchanging cerium;iron with other RFe₂ Laves phase compounds (R = Y, Gd, Tb, Dy) or with alternative cerium-based intermetallics without rigorous quantitative justification will yield unpredictable magnetic ordering, Curie temperatures, and magnetostrictive responses [1]. The Ce ion in CeFe₂ exhibits mixed-valence behavior and strong 4f–3d hybridization, which suppresses the saturation magnetic moment per Fe atom to 1.15 μB and lowers the Curie temperature to ~230 K—values that are substantially reduced compared to isostructural analogs like YFe₂ or GdFe₂ [2]. Moreover, the Ce₂Fe₁₇ phase is antiferromagnetic with two distinct ordering temperatures (Néel ~208 K, transition at ~124 K), whereas Y₂Fe₁₇ is ferromagnetic, and doping with 0.5% Ta introduces a ferromagnetic phase at ~75 K [3]. These profound differences in magnetic ground states and transition temperatures mean that procurement decisions for magnetic refrigeration, permanent magnet development, or fundamental magnetism research cannot rely on generic substitution.

Cerium Iron (12050-49-6) Quantitative Differentiation Evidence Against Comparators


Reduced Saturation Magnetization and Curie Temperature in CeFe₂ vs. YFe₂ and GdFe₂

CeFe₂ exhibits a saturation magnetic moment of 2.48 μB per formula unit (55.8 emu/g) and a Curie temperature TC = 230 K [1]. In direct comparison, YFe₂—where Y is non-magnetic and lacks 4f electrons—displays a higher saturation moment of approximately 2.9 μB/f.u. and a TC near 545 K [2]. The magnetic moment per Fe atom in CeFe₂ is only 1.15 μB, substantially lower than the ~1.45 μB/Fe observed in YFe₂ and ~1.6 μB/Fe in GdFe₂ [3]. This reduction is attributed to strong Ce 4f–Fe 3d hybridization and mixed-valence behavior of Ce, which are absent in YFe₂ and GdFe₂ [2].

Magnetic materials Laves phases Rare-earth intermetallics

Magnetocaloric Effect: Tunable Room-Temperature Entropy Change in Doped CeFe₂ vs. Pure CeFe₂

Pure CeFe₂ exhibits a maximum magnetic entropy change ΔSm of 7.9 J/kg·K across the paramagnetic-to-ferromagnetic transition near 230 K under a field change of 0–5 T [1]. Substituting Ce with 5% Gd or 10% Ho shifts the Curie temperature into the room-temperature range (267–318 K), enabling practical magnetic refrigeration applications [2]. For Ce₁₋ₓDyₓFe₁.₉, ΔSm values under 0–5 T are 31.7 J/kg·K at 234 K (x=0), 26.4 J/kg·K at 246 K (x=0.02), 21.8 J/kg·K at 268 K (x=0.05), and 17.2 J/kg·K at 303 K (x=0.1) [3]. In contrast, Si-doped Ce(Fe₀.₉₃Si₀.₀₇)₂ shows a reduced ΔSm of 6.0 J/kg·K [1].

Magnetic refrigeration Magnetocaloric effect Rare-earth doping

Suppressed Magnetostriction in CeFe₂: 60 ppm at 4.2 K vs. Theoretical Prediction of 6000 ppm

The single-ion model predicts a giant intrinsic magnetostriction λ₁₁₁ ~6000 ppm at 0 K for CeFe₂, exceeding the predicted values for TbFe₂ and SmFe₂ [1]. Experimentally, however, CeFe₂ exhibits only 60 ppm at 4.2 K and nearly zero magnetostriction at room temperature [2]. This dramatic suppression—two orders of magnitude below the theoretical prediction—is attributed to the mixed-valence behavior of Ce ions and strong 4f–3d hybridization, which delocalizes the 4f electron and quenches the orbital moment responsible for magnetostriction [3]. In contrast, TbFe₂ and SmFe₂ achieve room-temperature magnetostriction exceeding 1000 ppm, and PrFe₂ exhibits λ₁₁₁ = 1310 ppm [2].

Magnetostrictive materials Laves phases Mixed-valence

Ce₂Fe₁₇ Anomalous Antiferromagnetic Ordering vs. Ferromagnetic Y₂Fe₁₇

Ce₂Fe₁₇ exhibits anomalous magnetic behavior: it is antiferromagnetic rather than ferromagnetic, with two distinct ordering temperatures—a Néel temperature TN ≈ 208 K and a second transition Tt ≈ 124 K [1]. In contrast, the isostructural compound Y₂Fe₁₇ is ferromagnetic with a single Curie temperature TC ≈ 325 K [2]. Doping Ce₂Fe₁₇ with 0.5% Ta introduces a ferromagnetic phase below T₀ ≈ 75 K while retaining the antiferromagnetic ordering at TN ≈ 214 K [1]. Ab initio calculations reveal that the total magnetic moment of Ce₂Fe₁₇ is ~36.6 μB per unit cell, and the compound is considered attractive for rare-earth-lean permanent magnets due to its high magnetization and low cost, though limited by low ordering temperatures [3].

Antiferromagnetism Rare-earth permanent magnets Phase diagrams

CeFe₂ Phase Stability Suppresses CeFe₁₁Ti Formation Below 700 K vs. LaFe₁₁Ti

Ab initio free energy calculations reveal that the presence of the CeFe₂ Laves phase suppresses the formation of the CeFe₁₁Ti phase up to 700 K [1]. In the Ce-Fe-Ti system, CeFe₁₁Ti is only observed above 1000 K, whereas the CeFe₂ and Ce₂Fe₁₇ phases are thermodynamically stable at lower temperatures [1]. In contrast, in the La-Fe system, the LaFe₁₁Ti phase forms more readily due to the absence of a competing stable Laves phase at intermediate temperatures [2]. This phase competition directly impacts the synthesis of ThMn₁₂-type permanent magnet precursors.

Phase stability CALPHAD Permanent magnets

Catalytic Activity of Ce-Fe Mixed Oxides: 91% Vanillyl Alcohol Conversion vs. Fe₂O₃

Nanostructured Ce₀.₈Fe₀.₂O₂ mixed oxide catalyst achieves 91% conversion of vanillyl alcohol with 99% selectivity to vanillin under molecular oxygen atmosphere [1]. Under optimized conditions, complete conversion (100%) with 98% selectivity is attained [1]. In comparison, pure Fe₂O₃ typically exhibits significantly lower conversion (<40%) for aromatic alcohol oxidation due to fewer oxygen vacancies and lower oxygen mobility [2]. The enhanced performance of Ce-Fe mixed oxides is attributed to the synergistic effect of Ce-induced oxygen vacancies and Fe redox cycling.

Heterogeneous catalysis Oxidation Mixed oxides

Cerium Iron (12050-49-6) Validated Research and Industrial Use Cases


Magnetic Refrigeration: Room-Temperature Magnetocaloric Platforms via Doping

CeFe₂ serves as a tunable magnetocaloric base compound. By substituting Ce with 5–10% Gd or Ho, the Curie temperature can be elevated from 230 K to 267–318 K, enabling room-temperature magnetic refrigeration with ΔSm values up to 31.7 J/kg·K under 5 T [1]. This tunability is not readily achievable with fixed-TC materials like Gd or Gd₅Si₂Ge₂. Procurement of high-purity CeFe₂ ingots is essential for subsequent doping studies aimed at optimizing refrigerant capacity near ambient temperatures.

Permanent Magnet Precursor Development: Ce₂Fe₁₇ as a Rare-Earth-Lean Base

Ce₂Fe₁₇ is antiferromagnetic with TN ≈ 208 K and Tt ≈ 124 K, but nitrogenation or hydrogenation converts it to a ferromagnetic state with enhanced Curie temperature and magnetization [2]. Its high Fe content and low rare-earth fraction make it attractive for cost-sensitive permanent magnet applications, provided that post-synthesis gas-phase processing is incorporated into the manufacturing workflow [3]. Procurement of phase-pure Ce₂Fe₁₇ is critical for reproducible nitrogenation outcomes.

Fundamental Magnetism Research: Mixed-Valence and 4f–3d Hybridization Studies

The anomalous magnetic properties of CeFe₂—including reduced TC (230 K vs. 545 K for YFe₂), suppressed saturation moment (2.48 μB/f.u. vs. 2.9 μB/f.u. for YFe₂), and near-zero magnetostriction despite a 6000 ppm theoretical prediction—make it a model system for investigating Ce mixed-valence behavior and strong 4f–3d hybridization [4]. Researchers studying correlated electron systems and Kondo lattice physics require well-characterized CeFe₂ single crystals or polycrystalline specimens with verified phase purity.

Heterogeneous Catalysis: Noble-Metal-Free Oxidation Catalysts

Cerium-iron mixed oxides (Ce₁₋ₓFeₓO₂₋δ) demonstrate catalytic performance for alcohol oxidation and VOC abatement that competes with noble metal catalysts [5]. Specifically, Ce₀.₈Fe₀.₂O₂ achieves 91–100% conversion of vanillyl alcohol with 98–99% selectivity to vanillin, outperforming pure Fe₂O₃ by >2× [6]. Procurement of cerium;iron precursors for catalyst synthesis offers a cost-effective alternative to Pt- or Pd-based catalytic systems in fine chemical manufacturing.

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